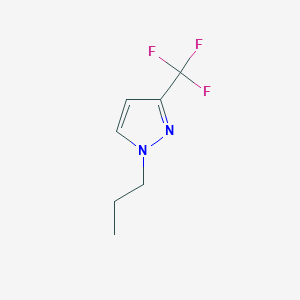

1-Propyl-3-(trifluoromethyl)pyrazole

Description

Historical Trajectory and Evolution of Pyrazole (B372694) Research

The journey of pyrazole chemistry began in the late 19th century, with the German chemist Ludwig Knorr first coining the term "pyrazole" in 1883. mdpi.com His pioneering work, which included the synthesis of antipyrine, one of the first synthetic analgesics, laid the foundation for over a century of research into this versatile five-membered heterocycle. nih.gov Early research primarily focused on the synthesis of pyrazole derivatives through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a method that remains fundamental to this day. nih.gov

Over the decades, the scope of pyrazole research has expanded dramatically. The discovery of naturally occurring pyrazoles, though rare, further fueled interest in their biological significance. globalresearchonline.net The 20th and 21st centuries have witnessed an exponential growth in the exploration of pyrazole derivatives, driven by their wide-ranging applications in medicine, agriculture, and materials science. nih.govmdpi.com This has led to the development of a vast array of synthetic methodologies, moving beyond classical condensation reactions to include more sophisticated approaches like 1,3-dipolar cycloadditions and transition-metal-catalyzed cross-coupling reactions. nih.gov

Fundamental Significance of Pyrazole Scaffolds in Advanced Organic Synthesis

The pyrazole ring is a highly versatile scaffold in organic synthesis due to its unique electronic and structural features. It is an aromatic heterocycle containing two adjacent nitrogen atoms, which imparts a distinct reactivity profile. The presence of both a pyridine-like and a pyrrole-like nitrogen atom allows for a range of chemical transformations, including N-alkylation, N-arylation, and various electrophilic and nucleophilic substitution reactions on the carbon atoms of the ring. mdpi.com

The ability to readily functionalize the pyrazole ring at multiple positions has made it a valuable building block for the construction of complex molecular architectures. core.ac.uk Pyrazole derivatives serve as key intermediates in the synthesis of a wide variety of compounds with diverse biological activities. nih.gov Furthermore, the pyrazole moiety can act as a bioisostere for other functional groups, such as amides and phenols, allowing for the fine-tuning of the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. mdpi.com This adaptability has cemented the pyrazole scaffold as a crucial component in the toolbox of synthetic chemists.

Strategic Importance of Fluorinated Pyrazoles, with Emphasis on Trifluoromethylated Analogues

The introduction of fluorine atoms into organic molecules can have a profound impact on their biological properties. In medicinal and agricultural chemistry, fluorination is a widely employed strategy to enhance the efficacy, metabolic stability, and bioavailability of active compounds. nih.gov Fluorinated pyrazoles, in particular, have garnered significant attention due to their enhanced biological activities. nih.govevitachem.com

Among the various fluorinated substituents, the trifluoromethyl (CF3) group is of particular strategic importance. The strong electron-withdrawing nature of the CF3 group can significantly alter the electronic properties of the pyrazole ring, influencing its pKa and reactivity. nih.gov This can lead to improved binding affinity to biological targets. Moreover, the lipophilic nature of the trifluoromethyl group can enhance membrane permeability, a crucial factor for drug absorption and distribution. The metabolic stability of the C-F bond also contributes to a longer biological half-life of trifluoromethylated compounds. bibliomed.org Consequently, the incorporation of a trifluoromethyl group into the pyrazole scaffold is a key strategy in the design of novel pharmaceuticals and agrochemicals with improved performance profiles. nih.govacs.org

Contextual Positioning and Research Rationale for 1-Propyl-3-(trifluoromethyl)pyrazole

Within the broad class of trifluoromethylated pyrazoles, this compound represents a specific molecular entity with distinct characteristics. The rationale for the synthesis and study of this compound can be understood by considering the individual contributions of its structural components.

The 3-(trifluoromethyl)pyrazole (B122699) core provides the foundational biological and chemical properties associated with this class of compounds. The position of the trifluoromethyl group at the 3-position is a common feature in many biologically active pyrazoles. nih.govacs.org

The synthesis of this compound would likely involve the N-alkylation of 3-(trifluoromethyl)pyrazole with a propyl halide or a similar propylating agent. mdpi.com The regioselectivity of this reaction is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. nih.gov However, synthetic methods have been developed to control this regioselectivity, often favoring substitution at the N1 position. nih.gov

The research interest in this compound likely stems from its potential as a building block in the synthesis of more complex molecules for screening in drug discovery and agrochemical research programs. By systematically varying the N-alkyl substituent, researchers can explore the structure-activity relationships of a series of related compounds to identify candidates with optimal biological activity. While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within a class of compounds of high interest for further investigation in medicinal and agricultural chemistry.

Below is a table summarizing the key properties of this compound, compiled from available chemical data sources.

| Property | Value |

| CAS Number | 1033132-02-3 |

| Molecular Formula | C₇H₉F₃N₂ |

| Molecular Weight | 178.15 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQAQRWNQZDDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Propyl 3 Trifluoromethyl Pyrazole and Analogues

Established and Contemporary Synthetic Approaches for Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry. Methodologies for its construction are broadly categorized into cyclocondensation reactions and 1,3-dipolar cycloadditions, both of which have been successfully adapted for the synthesis of trifluoromethylated pyrazoles.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions involve the formation of the pyrazole ring through the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a three-carbon electrophilic synthon. This approach is one of the most traditional and widely used methods for pyrazole synthesis.

The reaction between a hydrazine and a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a classic and robust method for pyrazole formation. beilstein-journals.org For the synthesis of 1-propyl-3-(trifluoromethyl)pyrazole, this involves the reaction of propylhydrazine (B1293729) with a trifluoromethyl-substituted 1,3-dicarbonyl compound, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) or 1,1,1-trifluoro-2,4-pentanedione.

The reaction mechanism proceeds via an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrazole ring.

A key challenge in the reaction with unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity. The reaction of propylhydrazine with a trifluoromethyl-β-diketone can potentially yield two regioisomers: this compound and 1-propyl-5-(trifluoromethyl)pyrazole. The outcome is often dependent on the reaction conditions and the nature of the substituents. Generally, the more nucleophilic nitrogen of the substituted hydrazine (the N-H next to the propyl group) attacks the more electrophilic carbonyl carbon (the one adjacent to the electron-withdrawing CF₃ group). This is followed by cyclization, which typically places the CF₃ group at the 5-position of the pyrazole ring. However, alternative strategies and careful control of reaction conditions, sometimes involving acidic catalysts, can favor the formation of the 3-CF₃ isomer. researchgate.net

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation with 1,3-Dicarbonyl Systems

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Product(s) | Notes |

| Propylhydrazine | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Mixture of this compound and 1-propyl-5-(trifluoromethyl)pyrazole | A common starting material for producing key agrochemical intermediates. researchgate.net |

| (3,5-dichlorophenyl)hydrazine | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Reaction proceeds via condensation followed by cyclization. bibliomed.org |

| N-Trifluoromethylhydrazine (transiently generated) | Various 1,3-diketones | N-CF₃-substituted pyrazoles | A one-pot synthesis from di-Boc trifluoromethylhydrazine and diketones. acs.org |

Another effective cyclocondensation strategy utilizes α,β-unsaturated carbonyl compounds bearing a trifluoromethyl group as the three-carbon synthon. researchgate.net The reaction with a hydrazine, such as propylhydrazine, typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, forming a hydrazone intermediate. beilstein-journals.orgnih.gov

This intermediate then undergoes intramolecular cyclization and subsequent dehydration or oxidation to afford the final pyrazole product. beilstein-journals.org If the starting α,β-unsaturated precursor has a good leaving group at the β-position, aromatization occurs via elimination under redox-neutral conditions. nih.gov This method provides access to pyrazolines, which can be readily oxidized to pyrazoles. beilstein-journals.org The regioselectivity of this reaction is also a critical consideration, influenced by the substitution pattern of both the hydrazine and the unsaturated carbonyl compound.

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyls

| Hydrazine Reactant | α,β-Unsaturated Carbonyl Precursor | Intermediate | Product Type |

| Hydrazine Hydrate | α,β-Unsaturated Carbonyl Derivatives | Hydrazone | Pyrazole |

| Tosylhydrazine | α,β-Unsaturated Carbonyl Compounds | Pyrazoline | Pyrazole (via elimination of tosyl group) |

| Propylhydrazine | Trifluoromethylated Enones | Hydrazone | Trifluoromethylated Pyrazole |

1,3-Dipolar Cycloaddition Strategies

1,3-Dipolar cycloadditions represent a powerful and versatile class of reactions for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.orgalchetron.com These reactions are concerted, pericyclic reactions between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne), offering high regio- and stereoselectivity. wikipedia.org

The Huisgen 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a direct and efficient route to the pyrazole core. wikipedia.org To synthesize a 3-(trifluoromethyl)pyrazole (B122699) derivative, a trifluoromethyl-substituted alkyne is reacted with a diazoalkane. For instance, the reaction of 1-diazo-propane with a trifluoromethyl-alkyne would, in principle, yield this compound.

The regioselectivity of the cycloaddition is governed by the electronic properties of the reactants, as explained by frontier molecular orbital (FMO) theory. wikipedia.org The reaction between diazomethane (B1218177) and an alkene dipolarophile produces a pyrazoline. wikipedia.org This pyrazoline can be unstable and may isomerize or be oxidized to the aromatic pyrazole. wikipedia.org The choice of diazo compound and alkyne allows for a high degree of control over the substitution pattern of the resulting pyrazole ring.

Table 3: 1,3-Dipolar Cycloaddition using Diazo Compounds

| 1,3-Dipole | Dipolarophile | Initial Product | Final Product |

| Diazomethane | trans-diethyl glutaconate | 1-Pyrazoline | 2-Pyrazoline (via isomerization) |

| Diazo(phenyl)methane | Alkene | 2-Pyrazoline | Pyrazole (via oxidation) |

| 1-Diazo-propane | Trifluoromethyl-substituted alkyne | Pyrazole | 1-Propyl-3(or 5)-(trifluoromethyl)pyrazole |

Nitrile imines are another class of 1,3-dipoles that are highly effective for pyrazole synthesis. They are typically generated in situ from hydrazonyl halides by treatment with a base. These reactive intermediates readily undergo [3+2] cycloaddition reactions with dipolarophiles. researchgate.net

For the synthesis of 3-trifluoromethylpyrazoles, a trifluoroacetonitrile (B1584977) imine is generated and trapped with an alkyne or an alkyne surrogate. nih.govacs.org This approach offers excellent regioselectivity. For example, a general method for synthesizing 5-trifluoromethylpyrazoles involves the catalyst-free, regioselective [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP), which serves as a trifluoromethyl-containing building block. researchgate.netorganic-chemistry.org This method is noted for its mild conditions, high yields, and broad substrate scope. organic-chemistry.org Similarly, polyfunctionalized 3-trifluoromethylpyrazoles can be prepared via the cycloaddition of in situ generated trifluoroacetonitrile imines with enones, leading to pyrazoline intermediates that are subsequently aromatized. researchgate.net

Table 4: Pyrazole Synthesis via Nitrile Imine Cycloaddition

| Nitrile Imine Precursor | Dipolarophile/Partner | Reaction Type | Product |

| Hydrazonyl Chlorides | 2-Bromo-3,3,3-trifluoropropene (BTP) | [3+2] Cycloaddition | 5-Trifluoromethylpyrazoles researchgate.netorganic-chemistry.org |

| In situ generated Nitrile Imine | Mercaptoacetaldehyde (acetylene surrogate) | (3+3) Annulation followed by dehydration/ring contraction | 1-Aryl-3-trifluoromethylpyrazoles nih.govacs.org |

| In situ generated Trifluoroacetonitrile Imines | Chalcones (Enones) | [3+2] Cycloaddition followed by oxidation | Polyfunctionalized 3-trifluoromethylpyrazoles researchgate.net |

Sydnone-Based Cycloadditions

Sydnones, which are mesoionic aromatic compounds, serve as versatile 1,3-dipoles in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings like pyrazoles. mdpi.comcore.ac.uk This methodology is particularly effective for creating a wide range of pyrazole structures through a highly regioselective cycloaddition-retrocycloaddition process with alkynes. core.ac.ukacs.org

The synthesis begins with the preparation of a suitable N-propyl sydnone (B8496669). This is typically achieved through the N-nitrosation of an N-propyl-substituted amino acid, followed by cyclodehydration using an agent like trifluoroacetic anhydride (B1165640) (TFAA). core.ac.ukacs.org The resulting sydnone can then react with a trifluoromethyl-containing alkyne, such as trifluoromethylacetylene, to yield the desired this compound. The reaction proceeds with high regioselectivity, ensuring the trifluoromethyl group is positioned at the C3 position of the pyrazole ring. core.ac.ukacs.org This method's modular nature allows for the synthesis of a diverse library of pyrazole-based analogues by varying the substituents on both the sydnone and the alkyne. core.ac.uknih.gov

Table 1: Key Steps in Sydnone-Based Pyrazole Synthesis

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | N-Nitrosation | N-propyl amino acid | N-nitroso-N-propyl amino acid |

| 2 | Cyclodehydration | N-nitroso-N-propyl amino acid, TFAA | N-propyl sydnone |

Catalytic Methodologies for Pyrazole Synthesis

Catalytic methods offer efficient and atom-economical routes to pyrazole synthesis, often under milder conditions than classical condensation reactions. These approaches include transition-metal-catalyzed cyclizations, C-H functionalization, and Lewis acid-catalyzed annulations.

Transition metals like copper and ruthenium are effective catalysts for the synthesis of pyrazoles through various cyclization pathways.

Copper-Mediated Synthesis: Copper(I) iodide has been shown to mediate the electrophilic cyclization of α,β-alkynic hydrazones to produce pyrazole derivatives in good to excellent yields. acs.org This reaction is generally applicable to a wide range of hydrazones, tolerating various aliphatic and aromatic substituents. acs.org For the synthesis of this compound, a hydrazone derived from propylhydrazine and a trifluoromethyl-substituted propargyl aldehyde or ketone would be the key intermediate. Copper catalysts are also employed in aerobic oxidative cyclization of β,γ-unsaturated hydrazones and in domino reactions involving Ullmann coupling to form substituted pyrazoles. organic-chemistry.orgnih.gov

Ruthenium-Mediated Synthesis: Ruthenium catalysts, such as Ru₃(CO)₁₂, are utilized in acceptorless dehydrogenative coupling (ADC) reactions. organic-chemistry.orgacs.org For instance, the reaction of 1,3-diols with alkyl hydrazines can yield 1,4-disubstituted pyrazoles. organic-chemistry.org Ruthenium(II) complexes have also been developed for the intramolecular oxidative C-N coupling to form tri- and tetrasubstituted pyrazoles from unsaturated hydrazones. organic-chemistry.org These methods are valued for their high reactivity, functional group tolerance, and the generation of minimal byproducts like water and hydrogen gas. organic-chemistry.orgacs.org

Table 2: Comparison of Copper- and Ruthenium-Catalyzed Cyclizations

| Catalyst System | Typical Reaction | Substrates | Key Advantages |

|---|---|---|---|

| Copper(I) Iodide | Electrophilic Cyclization | α,β-Alkynic hydrazones | Good to excellent yields, broad substrate scope. acs.org |

| Ruthenium Carbonyls | Dehydrogenative Coupling | 1,3-diols, alkyl hydrazines | Atom-economical, environmentally friendly byproducts. organic-chemistry.orgacs.org |

Direct C-H functionalization is a powerful strategy for the late-stage modification of the pyrazole core, allowing for the introduction of various functional groups without the need for pre-functionalized substrates. rsc.orgresearchgate.net This approach provides a more efficient and atom-economical alternative to traditional cross-coupling reactions. rsc.org For a pre-synthesized this compound, transition-metal catalysts (e.g., palladium, rhodium) can be used to selectively activate and functionalize the C-H bonds at the C4 and C5 positions of the pyrazole ring. researchgate.netresearchgate.net The inherent directing properties of the pyrazole's nitrogen atoms can guide the regioselectivity of these reactions, enabling targeted arylation, alkenylation, or alkynylation. researchgate.netnih.gov This methodology is invaluable for creating analogues of this compound with diverse substitution patterns. rsc.org

Lewis acids play a crucial role in catalyzing pyrazole formation by activating substrates and facilitating cyclization. nih.govnih.gov A notable method involves the Lewis acid-catalyzed reaction of 3-ethoxycyclobutanones with monosubstituted hydrazines, such as propylhydrazine, which yields pyrazole derivatives with complete regioselectivity at ambient temperatures. nih.gov

Another strategy employs a dual DBU/Lewis acid system (e.g., AlCl₃) for the annulation of donor-acceptor (D-A) cyclopropanes with arylhydrazines to produce fully substituted pyrazoles. acs.org Furthermore, Lewis acids like SmCl₃ can catalyze the acylation of β-ketoesters to form 1,3-diketone intermediates in situ, which then undergo cyclization with a hydrazine to yield 3,4,5-substituted pyrazoles. nih.gov The Lewis acid activates the carbonyl groups, stabilizing the enol form and promoting the cyclization step. nih.govmdpi.com

Targeted Synthetic Routes for Trifluoromethylated Pyrazole Moieties

The direct incorporation of a trifluoromethyl group into the pyrazole ring during its construction is a highly sought-after synthetic strategy. This is often achieved by using fluorinated building blocks.

One of the most common and effective methods for synthesizing 3-trifluoromethylpyrazoles involves the condensation of a hydrazine with a trifluoromethyl-containing 1,3-dielectrophile. bibliomed.orgnih.gov Fluorinated propene derivatives are ideal precursors for this purpose.

A widely used precursor is a trifluoromethyl-β-dicarbonyl compound or its enol ether equivalent, such as 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) (ETFBO). thieme-connect.com The reaction of ETFBO with propylhydrazine leads to a mixture of two regioisomers: this compound and 1-propyl-5-(trifluoromethyl)pyrazole. thieme-connect.com Similarly, the condensation of propylhydrazine with ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate results in the formation of the corresponding trifluoromethylated pyrazole carboxylate. bibliomed.orgbibliomed.org

Another powerful approach is the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones, such as chalcones. nih.gov The resulting 5-acyl-pyrazolines can then be aromatized to yield fully substituted 3-trifluoromethylpyrazoles. This method offers high regio- and diastereoselectivity in the initial cycloaddition step. nih.gov

Table 3: Examples of Fluorinated Propene Derivatives in Pyrazole Synthesis

| Fluorinated Precursor | Hydrazine Component | Product Type | Reference |

|---|---|---|---|

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Propylhydrazine | 1-Propyl-3/5-(trifluoromethyl)pyrazole | thieme-connect.com |

| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Propylhydrazine | Ethyl 1-propyl-5-(trifluoromethyl)pyrazole-4-carboxylate | bibliomed.orgbibliomed.org |

Employing Trifluoromethylhydrazine as a Key Building Block

A modern approach to the synthesis of pyrazoles with a trifluoromethyl group directly attached to a nitrogen atom involves the use of trifluoromethylhydrazine. However, trifluoromethylhydrazine itself is a challenging reagent to handle due to its instability. To overcome this, a one-pot synthesis method has been developed that utilizes a stable precursor, di-Boc trifluoromethylhydrazine.

In this process, the di-Boc protected trifluoromethylhydrazine is treated with a strong acid, such as tosic acid, to generate the transient trifluoromethylhydrazine in situ. This highly reactive intermediate is immediately trapped by a 1,3-dicarbonyl compound present in the reaction mixture. The subsequent cyclization and dehydration afford the N-trifluoromethyl pyrazole. This method avoids the need to isolate the unstable trifluoromethylhydrazine, providing a safer and more practical route to this class of compounds. While this method directly yields N-trifluoromethyl pyrazoles, the principle of using a protected hydrazine derivative that is deprotected in situ for immediate reaction is a key strategy in modern heterocyclic synthesis.

Use of Trifluoroacetyl-Containing Precursors

A more traditional and widely employed strategy for the synthesis of 3-trifluoromethylpyrazoles involves the use of precursors containing a trifluoroacetyl group. The Knorr pyrazole synthesis and related cyclocondensation reactions are the cornerstone of this approach. Typically, a trifluoromethylated 1,3-dicarbonyl compound, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or ethyl 4,4,4-trifluoroacetoacetate, serves as the key building block.

This diketone or its enol ether equivalent is reacted with a hydrazine derivative. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons, followed by a cyclization and dehydration cascade to form the aromatic pyrazole ring. The trifluoromethyl group is thus positioned at the 3- or 5-position of the pyrazole, depending on the regioselectivity of the cyclization.

| Precursor | Hydrazine | Resulting Pyrazole |

| Ethyl 4,4,4-trifluoroacetoacetate | Hydrazine hydrate | 3-(Trifluoromethyl)-1H-pyrazol-5-ol |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | Mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole |

Synthetic Strategies for Introducing the Propyl Substituent

The introduction of the propyl group at the N1 position of the pyrazole ring can be achieved through two main strategies: direct N-propylation of a pre-formed pyrazole ring or by incorporating the propyl group into the hydrazine building block prior to cyclization.

N-Propylation Techniques

Direct N-propylation is a common method for the synthesis of 1-substituted pyrazoles. This involves the reaction of a 3-(trifluoromethyl)-1H-pyrazole with a propylating agent. Traditional methods often employ alkyl halides, such as propyl bromide or propyl iodide, in the presence of a base. The base deprotonates the pyrazole nitrogen, forming a pyrazolate anion that then acts as a nucleophile, attacking the propyl halide in an SN2 reaction.

More advanced and selective methods for N-alkylation have also been developed. For instance, enzymatic approaches using engineered methyltransferases have demonstrated the potential for highly regioselective propylation of pyrazoles using simple haloalkanes. Another method involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which can provide N-alkylated pyrazoles under milder conditions than traditional methods that require strong bases.

Cyclization Reactions with Propyl-Substituted Hydrazine Derivatives

An alternative to direct N-propylation is to use propylhydrazine as a building block in the initial pyrazole synthesis. In this approach, propylhydrazine is reacted with a trifluoroacetyl-containing precursor, such as a trifluoromethylated 1,3-diketone. The cyclocondensation reaction proceeds in a similar manner to the Knorr synthesis, directly yielding the this compound.

This method offers the advantage of constructing the fully substituted pyrazole in a single cyclization step. However, a significant challenge with this approach is the control of regioselectivity, as the reaction can potentially yield two different regioisomers.

Regioselectivity and Stereochemical Control in the Synthesis of this compound and Related Isomers

When an unsymmetrical 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, reacts with a substituted hydrazine like propylhydrazine, two regioisomeric pyrazoles can be formed: 1-propyl-3-phenyl-5-(trifluoromethyl)pyrazole and 1-propyl-5-phenyl-3-(trifluoromethyl)pyrazole. The control of this regioselectivity is a critical aspect of the synthesis.

Several factors have been shown to influence the regiochemical outcome of the reaction. The electronic and steric nature of the substituents on both the diketone and the hydrazine play a significant role. For instance, the more electrophilic carbonyl group of the diketone is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.

The reaction conditions, particularly the solvent, can also have a dramatic effect on regioselectivity. It has been demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can significantly enhance the regioselectivity of pyrazole formation compared to traditional solvents like ethanol. This is attributed to the ability of fluorinated alcohols to form strong hydrogen bonds, which can modulate the reactivity of the reactants and intermediates.

In the context of this compound, stereochemical control is not a relevant consideration as the molecule does not possess any chiral centers.

Sustainable and Efficient Synthetic Protocols for Pyrazoles

In line with the principles of green chemistry, there is a growing emphasis on the development of sustainable and efficient methods for the synthesis of pyrazoles. These protocols aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas of advancement in the sustainable synthesis of pyrazoles include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents.

Catalysis: Employing recyclable catalysts, including heterogeneous catalysts like nano-ZnO, to improve reaction rates and reduce the need for stoichiometric reagents.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation and ultrasound-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.

Solvent-Free Conditions: Conducting reactions under solvent-free conditions, which eliminates the need for a solvent altogether, thereby reducing waste and simplifying product purification.

Multicomponent Reactions: Designing one-pot, multicomponent reactions where multiple starting materials are combined in a single step to form the final product, which increases efficiency and reduces the number of synthetic steps and purification stages.

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. scielo.brnih.gov The application of microwave irradiation under solvent-free conditions represents a particularly green and efficient approach, minimizing waste and simplifying product isolation. nih.govnih.gov

The synthesis of trifluoromethylated pyrazole derivatives can be effectively achieved through the cyclocondensation of β-dicarbonyl compounds, such as 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, with appropriate hydrazines. scielo.br Under microwave irradiation and solvent-free conditions, these reactions proceed rapidly. For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with propylhydrazine would be expected to yield this compound. Studies on similar systems have demonstrated that microwave-assisted, solvent-free conditions are highly effective. scielo.brresearchgate.net This approach not only accelerates the reaction but also often enhances regioselectivity, which is a critical aspect in the synthesis of substituted pyrazoles. scielo.br

The benefits of this methodology are highlighted in the following table, which compares general findings for pyrazole synthesis under different conditions.

| Parameter | Conventional Heating (with Solvent) | Microwave-Assisted (Solvent-Free) |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Solvent Usage | Significant | None |

| Product Yield | Moderate to Good | Good to Excellent mdpi.com |

| Purification | Often requires chromatography | Simplified, often filtration suffices |

| Environmental Impact | Higher | Lower |

This table presents generalized data from studies on pyrazole synthesis, illustrating the advantages of microwave-assisted, solvent-free methods. scielo.brmdpi.com

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains significant portions of all the starting materials. tandfonline.com This strategy is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. tandfonline.combeilstein-journals.org

For the synthesis of this compound analogues, a multicomponent approach could involve the reaction of a trifluoromethylated β-ketoester, an aldehyde, and propylhydrazine. A well-established MCR for pyrazole synthesis is the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which can be adapted into a one-pot, multicomponent process. beilstein-journals.orgnih.gov For example, a three-component reaction could proceed between ethyl trifluoroacetoacetate, an aldehyde, and propylhydrazine. The initial condensation between the aldehyde and hydrazine could form a hydrazone, which then reacts with the β-ketoester to form the pyrazole ring.

Another powerful MCR strategy involves the in-situ generation of the 1,3-dielectrophile. beilstein-journals.org This avoids the need to isolate potentially unstable intermediates. The versatility of MCRs allows for the creation of a wide array of substituted pyrazoles by simply varying the starting components, making it an ideal approach for generating analogues of this compound for structure-activity relationship studies. Research has shown that pyrano[2,3-c]pyrazoles, for instance, can be synthesized in a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate, showcasing the power of MCRs in building complex heterocyclic systems. beilstein-journals.org

A novel one-pot, three-component reaction for synthesizing 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives has been developed, which proceeds by condensing 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, various aniline (B41778) derivatives, and trimethyl orthoformate under solvent-free conditions, achieving high yields of 80-92%. tandfonline.com

Green Catalysis in Pyrazole Synthesis (e.g., Nano-ZnO)

The principles of green chemistry encourage the use of catalysts to enhance reaction efficiency and reduce environmental impact. In pyrazole synthesis, heterogeneous catalysts are particularly attractive because they can be easily recovered and reused. Nano-zinc oxide (Nano-ZnO) has emerged as an efficient, inexpensive, and environmentally benign catalyst for various organic transformations, including the synthesis of pyrazole derivatives. semanticscholar.orgresearchgate.net

Nano-ZnO can effectively catalyze the condensation reactions that form the pyrazole ring. researchgate.net Its high surface area and unique electronic properties contribute to its catalytic activity. For the synthesis of pyrazole analogues, Nano-ZnO can be employed in multicomponent reactions under aqueous or solvent-free conditions. semanticscholar.orgresearchgate.net For example, a four-component synthesis of pyranopyrazoles has been successfully demonstrated using Nano-ZnO as a catalyst in an aqueous medium. semanticscholar.orgresearchgate.net This approach combines the benefits of MCRs with green catalysis, resulting in a highly efficient and sustainable synthetic route. semanticscholar.orgrsc.org

The key advantages of using Nano-ZnO in pyrazole synthesis are summarized below:

| Feature | Description |

| High Efficiency | Catalyzes reactions to give high yields in short reaction times. researchgate.netrsc.org |

| Reusability | As a heterogeneous catalyst, it can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. semanticscholar.org |

| Environmental Benignity | ZnO is non-toxic and the reactions can often be performed in water or without a solvent. semanticscholar.org |

| Operational Simplicity | The work-up procedure is often straightforward, involving simple filtration. researchgate.net |

Process Chemistry and Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry and scalability. Factors such as cost of starting materials, reaction safety, process robustness, and ease of purification become paramount. For a compound like this compound, developing a scalable and economically viable process is crucial for its potential commercial applications.

A practical and high-yielding method for the synthesis of key intermediates like 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl isomer has been developed. enamine.netthieme-connect.com This process starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and utilizes a one-step procedure to obtain a mixture of the regioisomeric pyrazoles, which can then be separated. enamine.netthieme-connect.com Such a strategy, when adapted for the propyl analogue, would be a strong candidate for scale-up.

Key considerations for the scalable production of this compound include:

Starting Material Availability and Cost: The commercial availability and cost of precursors like trifluoroacetoacetic acid derivatives and propylhydrazine are critical.

Regioselectivity Control: The reaction of unsymmetrical diketones with substituted hydrazines can lead to mixtures of regioisomers. Controlling the reaction conditions (e.g., pH, temperature, solvent) to favor the desired 1,3-disubstituted product is essential for an efficient process.

Reaction Conditions and Safety: Exothermic reactions need to be carefully controlled on a large scale. The use of flow chemistry can offer significant advantages in terms of heat management and safety. thieme-connect.com

Product Isolation and Purification: Crystallization is often the preferred method for purification on a large scale as it is more cost-effective than chromatography. If the product is an oil, distillation under reduced pressure is a viable alternative. thieme-connect.com

Waste Management: The process should be designed to minimize waste generation. The use of catalytic methods and solvent-free or aqueous reaction conditions aligns with this goal.

The development of a robust and scalable synthesis often involves optimizing a multi-step sequence. For instance, a second-generation, Sandmeyer-free approach for a similar compound, N-methyl-3-bromo-5-methyl pyrazole, was developed to improve efficiency and yield by leveraging a condensation, bromination, and oxidation sequence. researchgate.net This highlights the iterative nature of process development in achieving a commercially viable manufacturing route.

Mechanistic Elucidation of 1 Propyl 3 Trifluoromethyl Pyrazole Formation and Pyrazole Ring Reactivity

Detailed Reaction Mechanisms for Pyrazole (B372694) Annulation

The formation of the pyrazole ring, or pyrazole annulation, can be achieved through several distinct mechanistic pathways. The most prominent of these are cycloaddition, cyclocondensation, and radical-mediated reactions.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. acs.orgnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile. For the synthesis of trifluoromethylated pyrazoles, a common strategy involves the in-situ generation of a trifluoroacetonitrile (B1584977) imine as the 1,3-dipole. researchgate.netresearchgate.net

The reaction proceeds through a concerted mechanism where the dipole and dipolarophile approach each other, leading to the formation of two new sigma bonds simultaneously. mdpi.com Computational studies using Molecular Electron Density Theory (MEDT) have shown that these reactions often proceed via a single-step mechanism. mdpi.com The regioselectivity of the cycloaddition—determining which of the two possible isomers is formed—is a critical aspect. For instance, the reaction of trifluoroacetonitrile imines with enones has been shown to be fully regio- and diastereoselective, initially forming a pyrazoline intermediate which is subsequently aromatized to the pyrazole. acs.orgnih.gov

A general pathway for forming a 1,3-disubstituted pyrazole via this method can be outlined as follows:

Generation of the 1,3-Dipole: A precursor, such as a hydrazonoyl bromide, is treated with a base (e.g., triethylamine) to generate the reactive nitrile imine intermediate in situ. nih.gov

Cycloaddition: The nitrile imine rapidly undergoes a [3+2] cycloaddition with a suitable dipolarophile (an alkene or alkyne).

Aromatization: The resulting pyrazoline cycloadduct is then oxidized to form the stable aromatic pyrazole ring. acs.orgresearchgate.net

The following table summarizes representative [3+2] cycloaddition reactions for pyrazole synthesis.

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference(s) |

| Trifluoroacetohydrazonoyl bromide | Chalcones (enones) | Et₃N, then MnO₂ | Polysubstituted 3-trifluoromethylpyrazoles | acs.orgnih.gov |

| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | 1,5-disubstituted pyrazoles | organic-chemistry.org |

| Sydnones | 2-bromo-3,3,3-trifluoropropene | Cu(OTf)₂/phen, DBU | 4-trifluoromethyl pyrazoles | rsc.org |

| Diazoacetates | Terminal alkynes | Zn(OTf)₂ | Substituted pyrazoles | nih.gov |

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. nih.govnih.govmdpi.com To synthesize 1-Propyl-3-(trifluoromethyl)pyrazole, this would involve the reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound, such as 4,4,4-trifluoro-1-arylbutane-1,3-dione, with propylhydrazine (B1293729). nih.gov

The proposed mechanism generally proceeds as follows:

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine (the terminal NH₂ in propylhydrazine) attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. researchgate.net

Intermediate Formation: This attack forms a carbinolamine intermediate, which then dehydrates to form a hydrazone.

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable aromatic pyrazole ring. researchgate.net

A significant challenge in the cyclocondensation of unsymmetrical 1,3-diketones with substituted hydrazines is the potential formation of two regioisomers. nih.govmdpi.com The reaction of 4,4,4-trifluoro-1-arylbutane-1,3-diones with arylhydrazines, for example, can yield a mixture of isomers, although selectivity is often observed in favor of the isomer where the substituted nitrogen is adjacent to the aryl group. nih.gov

More recently, radical-mediated pathways have been developed for pyrazole synthesis. These methods often offer alternative reactivity and milder conditions compared to traditional ionic pathways. One such approach involves the visible-light photoredox catalysis of hydrazones and α-bromo ketones. organic-chemistry.org The mechanism is proposed to involve a radical addition followed by an intramolecular cyclization to form the pyrazole skeleton. organic-chemistry.org

Another innovative method utilizes perovskite nanocrystals (CsPbBr₃) as photocatalysts under visible light. acs.orgacs.org The proposed mechanism for the synthesis of pyrazoles from acyl bromides and hydrazones involves several key steps:

Radical Generation: The excited perovskite nanocrystal facilitates an electron transfer, generating an acyl radical.

Radical-Radical Coupling: This radical reacts with another radical intermediate derived from the hydrazone to form an acyl hydrazone.

Tautomerization and Cyclization: The acyl hydrazone undergoes keto-enol tautomerization, which is followed by a five-membered cyclization to yield the final pyrazole product. acs.org

A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also proceeds via a radical mechanism, initiated by the formation of a hydrazonyl radical. organic-chemistry.org

Influence of Catalytic Systems on Reaction Mechanisms

Catalysts play a pivotal role in pyrazole synthesis, influencing reaction rates, selectivity, and even the operative mechanism. A wide array of catalytic systems have been employed, from simple acids and bases to complex transition metal catalysts and photocatalysts.

Acid/Base Catalysis: In cyclocondensation reactions, acid catalysts are often used to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine. nih.govmdpi.com Conversely, bases are used in [3+2] cycloadditions to deprotonate the hydrazonoyl halide precursor to generate the reactive nitrile imine dipole. nih.gov

Transition Metal Catalysis: Transition metals are widely used to facilitate pyrazole synthesis through various mechanisms.

Copper Catalysis: Copper salts, such as Cu(OTf)₂, are effective in catalyzing the [3+2] cycloaddition of sydnones with alkenes. rsc.org Copper can also promote domino reactions involving an initial cyclization followed by a C-N bond-forming Ullmann coupling to produce N-arylpyrazoles. nih.govbeilstein-journals.org

Silver Catalysis: Silver-catalyzed cycloaddition of trifluorodiazoethane with activated alkenes has been reported for the synthesis of aryl trifluoromethyl pyrazoles. acs.org

Palladium Catalysis: Palladium catalysts have been used in four-component coupling reactions of terminal alkynes, hydrazines, carbon monoxide, and aryl iodides to generate polysubstituted pyrazoles. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts can be used for the multicomponent synthesis of fused pyrazole systems. The mechanism involves the initial condensation to form a pyrazole intermediate, which then coordinates to the Rh(III) center, enabling a C-H activation and annulation cascade. rsc.org

Photocatalysis: As mentioned previously, visible-light photocatalysis using systems like perovskite nanocrystals enables radical-mediated pathways under mild conditions, offering a green alternative to traditional thermal methods. acs.orgacs.org

The table below highlights various catalytic systems and their roles in pyrazole synthesis.

| Catalyst System | Reaction Type | Mechanistic Role | Reference(s) |

| Al(OTf)₃ (Lewis Acid) | Cascade Reaction | Catalyzes [3+2] cycloaddition and subsequent rearrangements | researchgate.net |

| Cu(OTf)₂/phen | [3+2] Cycloaddition | Catalyzes cycloaddition between sydnones and alkenes | rsc.org |

| Rhodium(III) complexes | Multicomponent Reaction | C-H activation and annulation following pyrazole formation | rsc.org |

| CsPbBr₃ Nanocrystals | Photocatalysis | Facilitates single-electron transfer to generate radical intermediates | acs.orgacs.org |

| Immobilized Lipase (TLL) | Multicomponent Reaction | Enzyme catalysis for imine formation and subsequent cyclization | acs.org |

Prototropic Tautomerism and its Implications for Pyrazole Reactivity

Pyrazoles that are unsubstituted on the nitrogen atom, such as 3-(trifluoromethyl)pyrazole (B122699), can exist as two distinct, rapidly interconverting isomers known as annular prototropic tautomers. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. numberanalytics.comresearchgate.net For an unsymmetrically substituted pyrazole like 3-(trifluoromethyl)pyrazole, this equilibrium is between 3-(trifluoromethyl)-1H-pyrazole and 5-(trifluoromethyl)-1H-pyrazole.

The position of this tautomeric equilibrium is highly dependent on several factors, including the nature of the substituents, the solvent, and the physical state (solid, liquid, or gas). nih.govresearchgate.netnih.gov Electron-withdrawing groups, such as the trifluoromethyl group, tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent. nih.gov Therefore, for 3(5)-trifluoromethylpyrazole, the 5-(trifluoromethyl)-1H-pyrazole tautomer is often more stable.

This tautomerism has profound implications for the reactivity of the pyrazole ring. numberanalytics.comresearchgate.net

Ambident Nucleophilicity: The presence of two nitrogen atoms allows the pyrazole anion to act as an ambident nucleophile in alkylation or acylation reactions. The reaction of 3-(trifluoromethyl)pyrazole with an alkylating agent like propyl iodide could potentially yield both this compound and 1-propyl-5-(trifluoromethyl)pyrazole. The ratio of these products is influenced by the reaction conditions and the nature of the electrophile.

Electrophilic Substitution: The reactivity of the pyrazole ring towards electrophiles is also affected by tautomerism. The different tautomers can have distinct reactivity profiles. numberanalytics.com For example, the 1H-pyrazole tautomer is generally considered more reactive towards electrophiles than the 2H-pyrazole tautomer. numberanalytics.com Electrophilic substitution typically occurs at the C4 position, which is electronically richest, unless this position is already substituted.

Understanding the tautomeric behavior is therefore essential for predicting and controlling the outcome of reactions involving the pyrazole scaffold, enabling the selective synthesis of desired isomers like this compound. nih.gov

Chemical Transformations and Advanced Reactivity of 1 Propyl 3 Trifluoromethyl Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Nucleus

Electrophilic aromatic substitution is a cornerstone of pyrazole chemistry. The position of substitution on the 1-propyl-3-(trifluoromethyl)pyrazole ring is directed by the combined electronic effects of the N-propyl and C-3 trifluoromethyl substituents. The N-propyl group directs incoming electrophiles to the ortho (C-5) and para (C-4) positions, while the deactivating trifluoromethyl group directs to the meta (C-4) position relative to itself. Consequently, the C-4 position is doubly activated for electrophilic attack.

The nitration of this compound is anticipated to occur predominantly at the C-4 position. This regioselectivity is a consequence of the C-4 position being the point of convergent activation from the N-propyl group and the least deactivated position relative to the trifluoromethyl group. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed for such transformations. The reaction proceeds through the formation of a nitronium ion (NO₂⁺) which is then attacked by the electron-rich pyrazole ring.

Hypothetical Nitration Reaction Data:

| Reagent | Position of Nitration | Product |

|---|

Halogenation of pyrazoles is a well-established transformation and consistently demonstrates a high degree of regioselectivity for the C-4 position, especially when the C-3 and C-5 positions are substituted. For this compound, electrophilic halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 4-halo derivative exclusively. beilstein-archives.org The reaction mechanism involves the polarization of the halogenating agent to generate an electrophilic halogen species that is subsequently attacked by the pyrazole ring.

Illustrative Halogenation Reaction Data:

| Halogenating Agent | Solvent | Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | CCl₄ | 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole |

| N-Chlorosuccinimide (NCS) | CH₃CN | 4-Chloro-1-propyl-3-(trifluoromethyl)pyrazole |

Transformations of the Propyl Side Chain

The N-propyl group, while primarily influencing the electronics of the pyrazole ring, is also susceptible to chemical modification.

Oxidation of the propyl side chain can be challenging without affecting the pyrazole nucleus. However, selective oxidation at the carbon atom alpha to the ring nitrogen (the benzylic-like position) may be achievable under controlled conditions using specific oxidizing agents. This could potentially lead to the formation of a ketone or, upon further oxidation, a carboxylic acid, though such transformations are not widely reported for this specific substrate.

Radical reactions offer an alternative pathway for the functionalization of the propyl side chain. For instance, radical halogenation, initiated by UV light or a radical initiator like AIBN, would be expected to favor substitution at the carbon atom alpha to the nitrogen due to the stabilizing effect of the adjacent nitrogen atom on the resulting radical intermediate. This would provide a handle for further synthetic manipulations.

Reactivity of the Trifluoromethyl Moiety

The trifluoromethyl group is one of the most stable and chemically inert functional groups in organic chemistry. Its primary role in the reactivity of this compound is electronic. The strong electron-withdrawing nature of the CF₃ group significantly deactivates the pyrazole ring towards electrophilic attack, particularly at the adjacent C-4 and C-5 positions. Direct chemical transformation of the trifluoromethyl group itself requires harsh reaction conditions and is generally not a feasible synthetic strategy under standard laboratory conditions. Its presence, however, is crucial for modulating the biological and physicochemical properties of the molecule.

N-Oxidation Chemistry of Pyrazoles

The oxidation of the pyrazole ring at one of its nitrogen atoms leads to the formation of pyrazole N-oxides, which are versatile intermediates for further functionalization. In N-substituted pyrazoles like this compound, the pyridine-like nitrogen atom (N-2) is the site of oxidation due to its available lone pair of electrons. The presence of the electron-withdrawing trifluoromethyl group at the C-3 position decreases the basicity and nucleophilicity of the N-2 atom, making oxidation more challenging compared to electron-rich pyrazoles. Consequently, stronger oxidizing agents are typically required.

Common reagents for the N-oxidation of N-heterocycles include hydrogen peroxide (H₂O₂) in the presence of an acid catalyst, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). For less reactive substrates, a mixture of hydrogen peroxide with trifluoroacetic anhydride (B1165640) (TFAA) can be employed to generate the highly reactive trifluoroperacetic acid in situ. rsc.org The resulting this compound-2-oxide is a valuable precursor, as the N-oxide functionality can activate the pyrazole ring for various subsequent transformations. researchgate.netiitg.ac.in For instance, pyrazole N-oxides are susceptible to regioselective metalation and can be readily deoxygenated using reagents like phosphorus trichloride (B1173362) (PCl₃) to regenerate the pyrazole core after other functional groups have been introduced. iitg.ac.in

Table 1: General Conditions for Pyrazole N-Oxidation

| Oxidizing System | Typical Conditions | Notes |

|---|---|---|

| m-CPBA | Inert solvent (e.g., CH₂Cl₂, CHCl₃), 0 °C to room temperature | Commonly used for a variety of N-heterocycles. |

| H₂O₂ / Acid Catalyst | Glacial acetic acid or H₂SO₄, elevated temperatures | Classical method, requires acidic conditions. |

| H₂O₂ / (CF₃CO)₂O (TFAA) | Inert solvent (e.g., CH₂Cl₂), controlled temperature | Highly effective for electron-deficient heterocycles due to the in situ formation of CF₃CO₃H. rsc.org |

Reduction Chemistry of the Pyrazole Heterocycle

The aromatic nature of the pyrazole ring renders it generally resistant to reduction under standard conditions. The delocalized π-electron system provides significant thermodynamic stability. However, under more forcing conditions, the pyrazole ring can be partially or fully reduced to its corresponding pyrazoline or pyrazolidine (B1218672) derivatives.

Catalytic hydrogenation is a primary method for such reductions. This typically requires high pressures of hydrogen gas, elevated temperatures, and a potent catalyst, such as rhodium or ruthenium complexes. rsc.org The reduction proceeds stepwise, first yielding a Δ²-pyrazoline, which can then be further reduced to the fully saturated pyrazolidine. The specific isomer of the pyrazoline formed depends on the substitution pattern and reaction conditions. Given the stability of the pyrazole ring, especially with the deactivating trifluoromethyl group, these reductions are not common and often require specialized catalytic systems. Alternative methods may involve the reduction of a pyrazole precursor, such as a pyrazoline, before aromatization. nih.gov

Table 2: Conditions for the Reduction of the Pyrazole Ring

| Reduction Product | Reagents and Conditions | Reference Example |

|---|---|---|

| Pyrazoline | Catalytic transfer hydrogenation; Ru-complexes, 2-propanol, base. nih.gov | Reduction of pyrazoles to pyrazolines. |

| Pyrazolidine | Catalytic hydrogenation; H₂ (high pressure), Rh/C or Ru catalyst, elevated temperature. rsc.org | Stepwise reduction from pyrazole to pyrazoline, then to pyrazolidine. researchgate.net |

Nucleophilic Substitution Reactions and Their Scope

Direct nucleophilic substitution of a hydrogen atom on an unactivated pyrazole ring is generally unfavorable due to the electron-rich nature of the heterocycle. However, the presence of the strongly electron-withdrawing trifluoromethyl group at C-3 deactivates the ring, making it more susceptible to nucleophilic attack, particularly at the C-5 position. core.ac.uk

A more viable and widely used strategy for introducing nucleophiles onto the pyrazole ring involves a two-step process: halogenation followed by nucleophilic aromatic substitution (SNA-r). A halogen atom, typically bromine or chlorine, is first introduced at a specific position (most commonly C-4 or C-5). This halogen then serves as an excellent leaving group that can be displaced by a variety of nucleophiles. nih.gov

For this compound, halogenation can be directed to the C-4 position via electrophilic substitution (see section 4.7). The resulting 4-halo-1-propyl-3-(trifluoromethyl)pyrazole can then react with nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding 4-substituted derivatives. The scope of this reaction is broad, allowing for the synthesis of a wide array of functionalized pyrazoles.

Table 3: Examples of Nucleophilic Substitution on Halogenated Pyrazoles

| Halogenated Pyrazole Substrate | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole | Primary/Secondary Amine (e.g., Piperidine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 4-(Piperidin-1-yl)-1-propyl-3-(trifluoromethyl)pyrazole |

| 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole | Sodium Methoxide (NaOMe) | Methanol (B129727), Heat | 4-Methoxy-1-propyl-3-(trifluoromethyl)pyrazole |

| 4-Bromo-1-propyl-3-(trifluoromethyl)pyrazole | Sodium Thiophenoxide (NaSPh) | Solvent (e.g., DMF), Room Temperature or Heat | 4-(Phenylthio)-1-propyl-3-(trifluoromethyl)pyrazole |

Regiospecific Derivatization at C-3, C-4, C-5, and N-1 Positions

The ability to selectively introduce functional groups at specific positions on the pyrazole ring is crucial for synthesizing target molecules with desired properties. The reactivity of each position on the this compound ring is distinct.

N-1 Position : This position is occupied by the propyl group. The functionalization at N-1 is typically achieved during the initial synthesis of the pyrazole ring itself. The Knorr pyrazole synthesis, a common method, involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine (B178648). nih.govacs.org To synthesize the title compound, propylhydrazine (B1293729) would be reacted with a suitable trifluoromethylated 1,3-dicarbonyl precursor.

C-3 Position : The C-3 position is already substituted with a stable trifluoromethyl group. Further derivatization directly at this carbon is synthetically challenging and not a common transformation.

C-4 Position : The C-4 position is the most electron-rich carbon on the pyrazole ring and is, therefore, the primary site for electrophilic aromatic substitution. scribd.com The electron-donating nature of the N-1 propyl group and the deactivating effect of the C-3 trifluoromethyl group both direct incoming electrophiles to this position. A variety of electrophilic substitution reactions, including halogenation, nitration, and formylation, can be carried out with high regioselectivity. For example, bromination with N-bromosuccinimide (NBS) cleanly affords the 4-bromopyrazole derivative. thieme-connect.com

C-5 Position : The proton at the C-5 position is the most acidic proton on the pyrazole ring. This increased acidity is due to the inductive effect of the adjacent N-1 atom and is further enhanced by the trifluoromethyl group at C-3. This allows for regioselective deprotonation at C-5 using a strong base, such as n-butyllithium (n-BuLi), at low temperatures. nih.gov The resulting C-5 lithiated intermediate is a powerful nucleophile that can be trapped with a wide range of electrophiles, enabling the introduction of various functional groups exclusively at this position. thieme-connect.comnih.gov

Table 4: Summary of Regiospecific Derivatization Reactions

| Position | Reaction Type | Reagents | Example Product Functional Group |

|---|---|---|---|

| C-4 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or Cl₂ | -Br, -Cl |

| C-4 | Electrophilic Nitration | HNO₃ / H₂SO₄ | -NO₂ |

| C-4 | Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO |

| C-5 | Deprotonation/Electrophilic Quench | 1. n-BuLi, -78 °C; 2. Electrophile (e.g., I₂) | -I nih.gov |

| C-5 | Deprotonation/Electrophilic Quench | 1. n-BuLi, -78 °C; 2. Electrophile (e.g., DMF) | -CHO thieme-connect.com |

| C-5 | Deprotonation/Electrophilic Quench | 1. n-BuLi, -78 °C; 2. Electrophile (e.g., CO₂) | -COOH |

1 Propyl 3 Trifluoromethyl Pyrazole As a Strategic Intermediate in Organic Synthesis

Construction of Diverse Heterocyclic Systems

Following a comprehensive review of available scientific literature, there is currently a lack of specific examples detailing the use of 1-Propyl-3-(trifluoromethyl)pyrazole as a direct precursor for the construction of diverse, fused, or spirocyclic heterocyclic systems.

While the broader class of 1-alkyl-3-(trifluoromethyl)pyrazoles is recognized for its potential in creating more complex structures, documented instances specifically starting from the 1-propyl variant are not readily found in the reviewed literature. The general reactivity of the pyrazole (B372694) ring suggests its potential for annulation reactions, where the pyrazole acts as a core upon which other rings are built. For instance, functional groups introduced at the 4- and 5-positions of the pyrazole ring could, in principle, undergo cyclization reactions to form fused systems like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or other condensed heterocycles. However, specific studies demonstrating these transformations with this compound as the starting material are not available.

Synthesis of Complex Functionalized Pyrazole Derivatives

The functionalization of the 1-alkyl-3-(trifluoromethyl)pyrazole core is a well-established strategy for creating a variety of complex derivatives. Although research predominantly highlights the 1-methyl analogue, the synthetic principles are directly applicable to This compound . Key methods involve the regioselective introduction of functional groups at the C4 and C5 positions of the pyrazole ring.

Common functionalization strategies include:

Halogenation: The pyrazole ring can be selectively brominated or iodinated to introduce a handle for further modifications. researchgate.net For instance, treatment with N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can install a halogen at the 4-position.

Metalation and Cross-Coupling: The pyrazole ring can be lithiated, often at the C5 position, by treatment with a strong base like n-butyllithium (n-BuLi). researchgate.net This lithiated intermediate can then be trapped with various electrophiles to introduce groups such as aldehydes, carboxylic acids, or boronic esters. enamine.net These functionalized pyrazoles, particularly the halogenated and boronic ester derivatives, are excellent precursors for transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl substituents. researchgate.net

While these reactions have been demonstrated extensively for other 1-alkyl-3-(trifluoromethyl)pyrazoles, specific data tables detailing yields and conditions for the 1-propyl variant are not present in the available literature.

Application in Cascade and Domino Reactions

Cascade and domino reactions represent highly efficient synthetic strategies that allow for the formation of complex molecules from simple precursors in a single operation, minimizing waste and improving step economy. These reactions often involve a sequence of intramolecular or intermolecular transformations where the product of one step triggers the next.

A thorough search of the scientific literature indicates a lack of specific studies reporting the application of This compound as a substrate or key intermediate in cascade or domino reaction sequences. While the functional groups that can be installed on the pyrazole ring (as discussed in section 5.2) have the potential to participate in such reactions, documented examples specifically utilizing the 1-propyl substituted core are not available. The development of cascade reactions involving this building block remains an area for future exploration in synthetic organic chemistry.

Computational Chemistry and Theoretical Investigations of 1 Propyl 3 Trifluoromethyl Pyrazole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For pyrazole (B372694) derivatives, these calculations can provide insights into their reactivity, stability, and spectroscopic characteristics.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in determining a molecule's chemical reactivity and electronic transition properties.

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, indicating that this is the region from which electrons are most readily donated. The LUMO, conversely, is also often located on the pyrazole ring, signifying its capacity to accept electrons. The presence of a trifluoromethyl group, being a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO of 1-Propyl-3-(trifluoromethyl)pyrazole compared to unsubstituted pyrazole. The propyl group, an electron-donating group, would have a counteractive, albeit weaker, effect.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on specific experimental or calculated data for the target compound due to a lack of available literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 to -6.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 6.0 to 5.0 |

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom at position 2 of the pyrazole ring, making it a primary site for protonation and electrophilic attack. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential. Conversely, the hydrogen atoms of the propyl group and the pyrazole ring would show positive electrostatic potential.

Conformational Analysis and Energetic Profiles

The presence of the flexible propyl group at the N1 position of the pyrazole ring introduces conformational isomerism to this compound. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule and the energy barriers between different conformations.

The rotation around the N-C bond connecting the pyrazole ring and the propyl group, as well as rotations around the C-C bonds within the propyl chain, will lead to various conformers. Computational methods can be used to calculate the potential energy surface of the molecule as a function of these dihedral angles. The results of such an analysis would reveal the global minimum energy conformation and the energies of other local minima, as well as the transition states connecting them. It is generally expected that staggered conformations of the propyl chain will be energetically favored over eclipsed conformations to minimize steric hindrance.

Tautomeric Equilibria and Relative Stabilities

For pyrazoles that are unsubstituted on one of the nitrogen atoms, annular tautomerism is a key consideration. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. However, in this compound, the N1 position is substituted with a propyl group, which precludes the possibility of annular tautomerism. Therefore, this compound is expected to exist as a single tautomeric form.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of pyrazole derivatives. For the synthesis of this compound, which could potentially be formed through the cyclocondensation of a suitable hydrazine (B178648) with a trifluoromethyl-containing 1,3-dicarbonyl compound, computational studies could elucidate the reaction pathway.

Such studies would involve calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. The modeling could also shed light on the regioselectivity of the reaction, explaining why the propyl group is attached to the N1 position and the trifluoromethyl group to the C3 position.

Advanced Analytical Techniques for Structural Elucidation and Characterization of 1 Propyl 3 Trifluoromethyl Pyrazole

High-Resolution Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of 1-Propyl-3-(trifluoromethyl)pyrazole, offering detailed insights into its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the N-propyl substituent. The two protons on the pyrazole ring would appear as doublets in the aromatic region. The propyl group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the nitrogen atom (N-CH₂).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the three carbons of the pyrazole ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The three carbons of the propyl group would appear in the aliphatic region of the spectrum.

¹⁹F NMR: This technique is highly specific for the fluorine atoms. A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this signal is indicative of the electronic environment of the CF₃ group on the pyrazole ring. For similar pyrazole structures, ¹⁹F NMR signals for the CF₃ group have been reported in the range of -60 to -67 ppm. rsc.orgmdpi.com

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.6-7.8 | Doublet | Pyrazole C₅-H |

| ¹H | ~6.4-6.6 | Doublet | Pyrazole C₄-H |

| ¹H | ~4.1-4.3 | Triplet | N-CH₂-CH₂-CH₃ |

| ¹H | ~1.8-2.0 | Sextet | N-CH₂-CH₂-CH₃ |

| ¹H | ~0.9-1.1 | Triplet | N-CH₂-CH₂-CH₃ |

| ¹³C | ~140-150 (q) | Quartet | C₃-CF₃ |

| ¹³C | ~130-135 | Singlet | C₅ |

| ¹³C | ~105-110 | Singlet | C₄ |

| ¹³C | ~115-125 (q) | Quartet | CF₃ |

| ¹³C | ~50-55 | Singlet | N-CH₂ |

| ¹³C | ~22-26 | Singlet | N-CH₂-CH₂ |

| ¹³C | ~10-14 | Singlet | -CH₃ |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule, providing a functional group "fingerprint." mdpi.com These methods are complementary and essential for confirming the presence of key structural motifs. biointerfaceresearch.com

FT-IR Spectroscopy: The FT-IR spectrum would be characterized by specific absorption bands. The C-H stretching vibrations of the propyl group and the pyrazole ring are expected in the 2800-3100 cm⁻¹ region. Strong, intense bands corresponding to the C-F stretching of the trifluoromethyl group would dominate the 1100-1350 cm⁻¹ region. Vibrations associated with the pyrazole ring (C=N, C=C stretching) would appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: The FT-Raman spectrum complements the IR data. Aromatic ring vibrations and symmetric stretching modes, such as the symmetric C-F stretch, often produce strong signals in Raman spectroscopy. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of experimental vibrational frequencies. researchgate.netderpharmachemica.comnanoient.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |

|---|---|---|

| 3100-3150 | Aromatic C-H Stretch (Pyrazole Ring) | FT-IR, Raman |

| 2850-3000 | Aliphatic C-H Stretch (Propyl Group) | FT-IR, Raman |

| 1400-1600 | C=N and C=C Ring Stretching | FT-IR, Raman |

| 1450-1470 | CH₂ Bending (Propyl Group) | FT-IR |

Mass Spectrometry (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₇H₉F₃N₂). The calculated exact mass for the molecular ion [M]⁺ is 178.0718.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com It is suitable for the analysis of volatile compounds like this compound and can be used to assess purity and identify impurities. jeol.com The electron ionization (EI) mass spectrum would show a prominent molecular ion peak and characteristic fragment ions, likely corresponding to the loss of the propyl group ([M-43]⁺) or parts of it.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses in complex matrices, LC-MS is the preferred method. It provides separation based on polarity, followed by mass analysis, often using softer ionization techniques like electrospray ionization (ESI).